![molecular formula C18H22ClFN2O B2722411 N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418682-72-9](/img/structure/B2722411.png)
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418682-72-9 . It has a molecular weight of 336.84 . The IUPAC name for this compound is N-(2-(aminomethyl)cyclohexyl)-6-fluoro-1-naphthamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 336.84 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Synthetic Opioids
The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, are explored. These compounds, known colloquially as U-drugs, and 4-aminocyclohexanols, have shown significant impact on drug markets and prevalence due to their euphoric effects and potential for abuse. Research highlights the necessity for international early warning systems to track emerging psychoactive substances, allowing for timely data gathering and risk assessments. The stereochemistry of these compounds significantly affects their potency, emphasizing the importance of detecting methods that consider configuration determination (Sharma et al., 2018).
Environmental Impact and Safety
A comprehensive review discusses the environmental presence and biological impact of endocrine-disrupting chemicals, including those related to synthetic opioids. Exposure to certain chemicals is associated with increases in body size, with variations depending on the type of chemical, exposure level, timing, and gender. This study suggests that some endocrine disruptors play a role in the development of obesity epidemics, alongside more traditionally recognized factors (Tang-Péronard et al., 2011).
Antimicrobial and Anticancer Potential
The structural modifications of natural or synthetic compounds, including the addition of functional groups like fluoro, methoxy, and amino, significantly influence their anticancer activities. This review outlines the effectiveness of different functional groups in inhibiting cancer cell growth and their potential in developing enhanced anticancer drugs. It underscores the importance of the positioning of these functional groups in determining the compounds' anticancer efficacy (Liew et al., 2020).
Synthetic Routes and Structural Properties
Research on the synthesis and structural properties of novel compounds, including those with brominated and chlorinated elements, reveals insights into their potential applications and environmental behaviors. Studies on novel brominated flame retardants, for instance, assess their occurrence in indoor environments and potential risks, highlighting the need for further research on their environmental fate and toxicity. This calls for a comprehensive understanding of the synthesis, structural diversity, and ecological impact of such compounds to address potential health risks (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBANBTVRIEOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

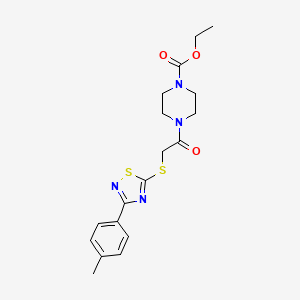
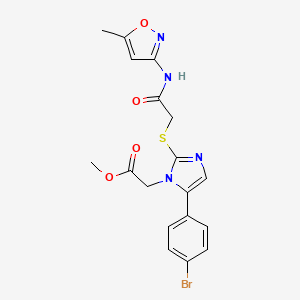
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
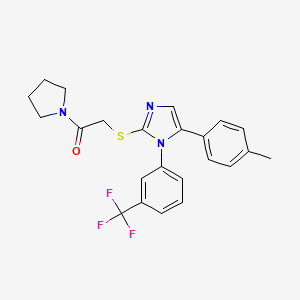
![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)
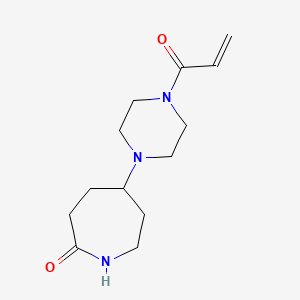
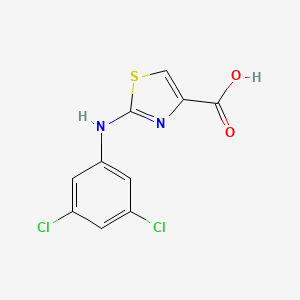
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)
